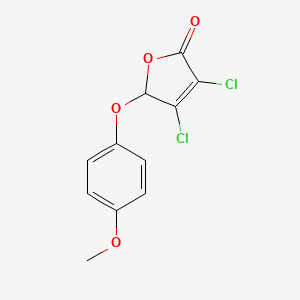
2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phenolic compounds, which are characterized by the presence of hydroxyl groups attached to an aromatic hydrocarbon group. The compound’s structure includes multiple hydroxyl groups and methoxy groups, contributing to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with various reagents under controlled conditions. One common method includes the use of thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol involves its interaction with various molecular targets. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxycinnamic acid: Shares similar structural features but differs in its functional groups and overall reactivity.
3,4-Dimethoxyphenethylamine: Another phenolic compound with different biological activities and applications.
Uniqueness
2-(4-Hydroxy-3,5-dimethoxyphenyl)-2H-1-benzopyran-2,3,5,7-tetrol is unique due to its multiple hydroxyl and methoxy groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
873192-43-9 |
|---|---|
Molecular Formula |
C17H16O8 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)chromene-2,3,5,7-tetrol |
InChI |
InChI=1S/C17H16O8/c1-23-13-3-8(4-14(24-2)16(13)21)17(22)15(20)7-10-11(19)5-9(18)6-12(10)25-17/h3-7,18-22H,1-2H3 |
InChI Key |
AVUDJRRBHDEMSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2(C(=CC3=C(C=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione](/img/structure/B12600466.png)
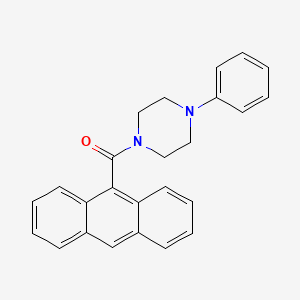

![N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12600479.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600483.png)
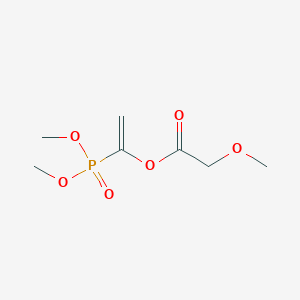
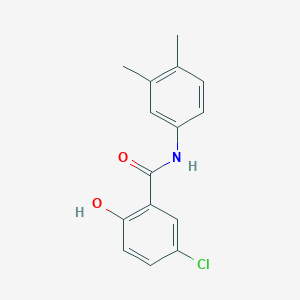
![6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline](/img/structure/B12600497.png)
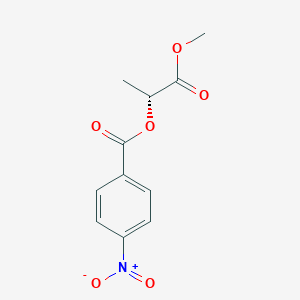
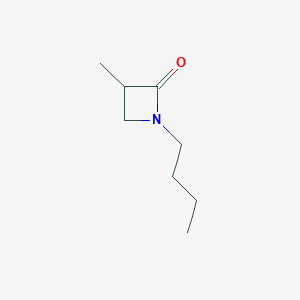
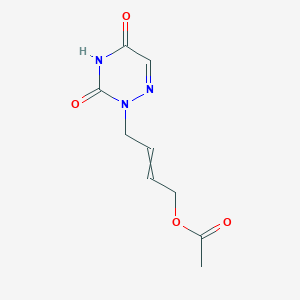
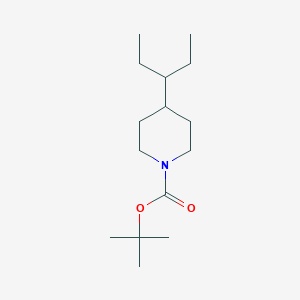
![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
